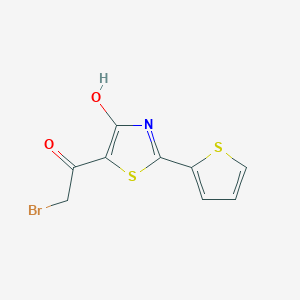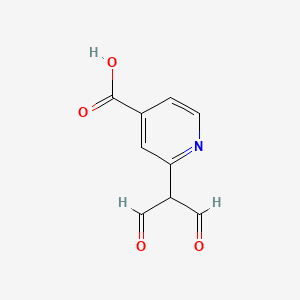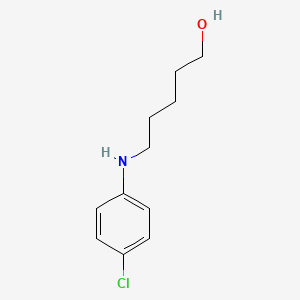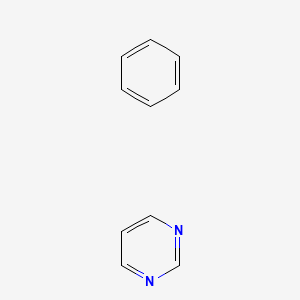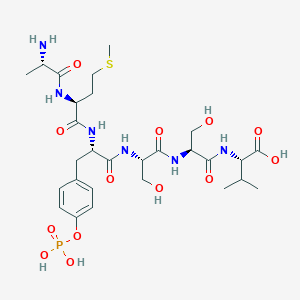
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine is a complex peptide compound composed of multiple amino acids This compound is notable for its intricate structure, which includes a phosphono group attached to the tyrosine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Phosphorylation/Dephosphorylation: The phosphono group on the tyrosine residue can participate in phosphorylation and dephosphorylation reactions.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Phosphorylation: Kinases or chemical phosphorylating agents.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Phosphorylation: Phosphorylated tyrosine derivatives.
Hydrolysis: Individual amino acids or smaller peptide fragments.
Scientific Research Applications
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in signal transduction pathways due to the presence of the phosphono group.
Medicine: Potential therapeutic applications in targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphono group on the tyrosine residue can mimic phosphate groups, allowing the peptide to act as a competitive inhibitor or activator in phosphorylation-dependent pathways. This interaction can modulate various cellular processes, including signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.
L-Prolyl-O-phosphono-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-proline: A peptide with a similar phosphono group on the tyrosine residue.
Uniqueness
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine is unique due to its specific sequence and the presence of multiple serine residues, which can influence its solubility and interaction with other molecules. The combination of methionine and phosphono-tyrosine also provides distinct chemical reactivity and biological activity compared to other peptides.
Properties
CAS No. |
847359-21-1 |
|---|---|
Molecular Formula |
C28H45N6O13PS |
Molecular Weight |
736.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H45N6O13PS/c1-14(2)22(28(42)43)34-27(41)21(13-36)33-26(40)20(12-35)32-25(39)19(11-16-5-7-17(8-6-16)47-48(44,45)46)31-24(38)18(9-10-49-4)30-23(37)15(3)29/h5-8,14-15,18-22,35-36H,9-13,29H2,1-4H3,(H,30,37)(H,31,38)(H,32,39)(H,33,40)(H,34,41)(H,42,43)(H2,44,45,46)/t15-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
UXRAIGNVTBOJMD-TVVJCWKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCSC)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


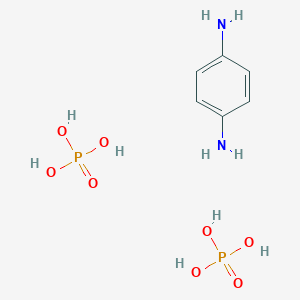
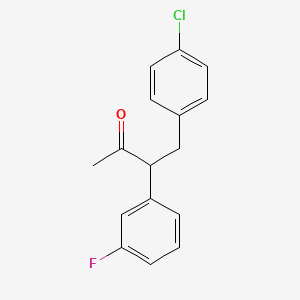
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)
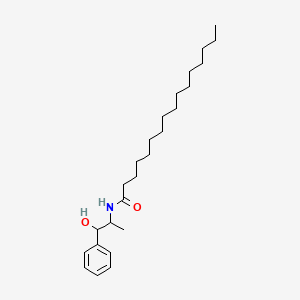
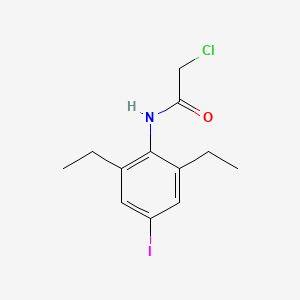
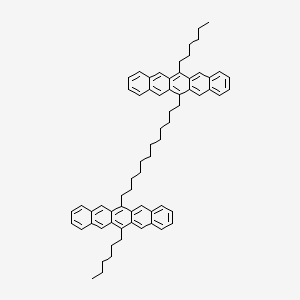
![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
